![molecular formula C25H25N3O5S2 B3007039 N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 865161-61-1](/img/structure/B3007039.png)
N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide, is a complex organic molecule that may be related to the class of compounds known as benzamides. Benzamides are a group of compounds that have a wide range of biological activities and are of significant interest in medicinal chemistry. The specific structure of this compound suggests potential pharmacological properties, which could be explored in the context of drug design and development.
Synthesis Analysis
The synthesis of related benzamide compounds has been explored in the literature. For instance, the addition of a carbamoylsilane to N-sulfonylimines has been shown to directly synthesize α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides with good to excellent yields . This method could potentially be adapted for the synthesis of the compound by modifying the N-sulfonylimine precursor to include the benzothiazol and methoxyethyl substituents.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial in determining their biological activity. The presence of the benzothiazol moiety in the compound suggests that it could have interesting electronic and steric properties that might influence its binding to biological targets. The methoxy groups could also affect the molecule's solubility and ability to cross biological membranes.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, which can be utilized to further modify the compound or to understand its reactivity. For example, the synthesis of N-substituted imidazolylbenzamides has been reported, where the imidazolyl group replaces the methylsulfonylamino group to produce compounds with class III electrophysiological activity . This indicates that the sulfonylamino group in the compound of interest could potentially be modified to alter its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of sulfonylamino and methoxy groups in the compound could affect its acidity, basicity, and overall polarity. These properties are important for the compound's stability, solubility in different solvents, and its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Activities
Patel et al. (2009) synthesized derivatives of benzothiazoles, which included compounds structurally similar to N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide. These compounds were evaluated for their antimicrobial and anticonvulsant activities Patel, G. Sreenivasa, E. Jayachandran, K. J. Kumar, International Journal of Chemical Sciences, 2009.
Badne et al. (2011) focused on the synthesis of benzothiazole derivatives, assessing their antimicrobial activity. This highlights the potential use of similar compounds in antimicrobial applications S. G. Badne, D. Swamy, V. Bhosale, S. V. Kuberkar, Journal of Heterocyclic Chemistry, 2011.
Yılmaz et al. (2015) synthesized indapamide derivatives, including benzamide compounds, and evaluated their proapoptotic activity against melanoma cell lines, demonstrating potential in anticancer research Ö. Yılmaz, Suna Özbaş Turan, J. Akbuğa, P. Tiber, O. Orun, C. Supuran, Ş. Küçükgüzel, Journal of Enzyme Inhibition and Medicinal Chemistry, 2015.
Cardiac Electrophysiological Activity
- Morgan et al. (1990) described the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, indicating the relevance of similar benzamide derivatives in cardiac applications T. K. Morgan, R. Lis, W. C. Lumma, K. Nickisch, R. Wohl, G. Phillips, R. Gomez, J. Lampe, S. Di Meo, A. J. Marisca, Journal of Medicinal Chemistry, 1990.
Antihyperglycemic Agents
- Nomura et al. (1999) developed benzamide derivatives as antidiabetic agents, suggesting a potential role for similar compounds in diabetes treatment M. Nomura, S. Kinoshita, H. Satoh, T. Maeda, K. Murakami, M. Tsunoda, H. Miyachi, K. Awano, Bioorganic & Medicinal Chemistry Letters, 1999.
Radiosensitizers in Cancer Therapy
- Majalakere et al. (2020) studied imidazo[2,1-b][1,3]benzothiazole derivatives as effective radiosensitizers and anticarcinogenic compounds, suggesting a potential application for similar compounds in enhancing the effectiveness of radiation therapy in cancer treatment Krishnakishore Majalakere, Sarojini Balladka Kunhana, Shama Rao, B. Kalal, Narayana Badiadka, G. Sanjeev, B. S. Holla, SN Applied Sciences, 2020.
Eigenschaften
IUPAC Name |
N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S2/c1-17-8-11-19(12-9-17)35(30,31)27-21-7-5-4-6-20(21)24(29)26-25-28(14-15-32-2)22-13-10-18(33-3)16-23(22)34-25/h4-13,16,27H,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WABIDHPMIVTRIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N=C3N(C4=C(S3)C=C(C=C4)OC)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.